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Compound of Interest

Compound Name:
4-Bromo-1-methylpyridin-2(1H)-

one

Cat. No.: B1291616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification

of 4-Bromo-1-methylpyridin-2(1H)-one, a key heterocyclic building block in pharmaceutical

and agrochemical research.[1] This guide details the synthetic pathway, experimental

protocols, and purification methods, supported by quantitative data and process visualizations.

Physicochemical and Quantitative Data
The properties of the target compound and its key precursor are summarized below. Purity and

yield data are representative of the described synthetic and purification methods.

Table 1: Physicochemical Properties
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Property
4-Bromo-1-methylpyridin-
2(1H)-one

4-Bromo-2-
hydroxypyridine
(Precursor)

CAS Number 214342-63-9[2] 36953-37-4[3]

Molecular Formula C₆H₆BrNO[2] C₅H₄BrNO[3]

Molecular Weight 188.02 g/mol [1] 174.00 g/mol [3]

Appearance White to off-white solid[2] Solid

IUPAC Name
4-bromo-1-methylpyridin-

2(1H)-one[4]
4-bromo-1H-pyridin-2-one[3]

Table 2: Representative Quantitative Data for Synthesis and Purification

Parameter Value Stage / Method

Purity (Commercial) ≥ 97-98% N/A

Expected Yield (Step 1) ~80%
Synthesis of 4-Bromo-2-

hydroxypyridine

Expected Yield (Step 2) High N-methylation Reaction

Purity (Post-Purification) > 98%
Recrystallization or Column

Chromatography

Recovery (Recrystallization) 80-95% Ethanol or Methanol as solvent

Synthetic Pathway and Experimental Workflow
The synthesis of 4-Bromo-1-methylpyridin-2(1H)-one is typically achieved via a two-step

process starting from 2-amino-4-bromopyridine. The first step involves a Sandmeyer-type

reaction to convert the amino group to a hydroxyl group, forming the key intermediate 4-bromo-

2-hydroxypyridine.[5][6] The second step is the selective N-methylation of this intermediate.
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Step 1: Diazotization and Hydrolysis Step 2: N-Methylation

2-Amino-4-bromopyridine Pyridinium Diazonium Salt
(Intermediate)

  1. H₂SO₄, H₂O
  2. NaNO₂ (aq)

  0-5 °C 4-Bromo-2-hydroxypyridine  Heat (Hydrolysis) 4-Bromo-2-hydroxypyridine 4-Bromo-1-methylpyridin-2(1H)-one

  1. Base (e.g., K₂CO₃, NaH)
  2. Methylating Agent (e.g., MeI)

  Solvent (e.g., DMF)

Click to download full resolution via product page

Figure 1: Two-step synthesis of 4-Bromo-1-methylpyridin-2(1H)-one.

Following synthesis, the crude product requires purification to remove unreacted starting

materials and byproducts. The general workflow involves an initial aqueous workup followed by

either recrystallization or column chromatography.
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Figure 2: General workflow for the purification of the target compound.
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Experimental Protocols
The following protocols are representative procedures for the synthesis and purification of 4-
Bromo-1-methylpyridin-2(1H)-one.

Synthesis Protocol
Step 1: Synthesis of 4-Bromo-2-hydroxypyridine from 2-Amino-4-bromopyridine

This procedure is adapted from established Sandmeyer-type reactions for the conversion of

aminopyridines to hydroxypyridines.[5][6] The diazotization of 2-aminopyridines in dilute

mineral acid yields diazonium ions, which subsequently hydrolyze to the corresponding

hydroxy compounds.[6]

Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer,

prepare a solution of dilute sulfuric acid by cautiously adding concentrated H₂SO₄ to water.

Dissolution: Cool the acid solution to 0-5 °C in an ice-salt bath. Slowly add 2-amino-4-

bromopyridine (1.0 eq) in portions, ensuring the temperature remains below 10 °C. Stir until

all the solid has dissolved.

Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in cold water. Add this solution

dropwise to the reaction mixture over 1-2 hours, maintaining the temperature strictly between

0 °C and 5 °C. Vigorous stirring is essential.

Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for an additional 30

minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat

to 50-60 °C. Maintain this temperature until nitrogen gas evolution ceases (typically 1-2

hours).

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by

the slow addition of a saturated aqueous solution of sodium bicarbonate or dilute sodium

hydroxide until the pH is approximately 7-8.

Isolation: The product may precipitate upon neutralization. Collect the solid by vacuum

filtration, wash it with cold water, and dry it under vacuum. If the product does not precipitate,

extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl
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acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield crude 4-bromo-2-hydroxypyridine.

Step 2: Synthesis of 4-Bromo-1-methylpyridin-2(1H)-one (N-Methylation)

This is a representative protocol for the N-alkylation of a pyridone. The use of a polar aprotic

solvent like DMF favors N-alkylation over O-alkylation.[7] Common methylating agents include

methyl iodide and dimethyl sulfate.[3]

Preparation: To a dry, oven-flamed flask under a nitrogen atmosphere, add anhydrous

dimethylformamide (DMF).

Deprotonation: Add crude 4-bromo-2-hydroxypyridine (1.0 eq) from the previous step. To this

suspension, add a suitable base such as anhydrous potassium carbonate (1.5 eq) or sodium

hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

Alkylation: Allow the mixture to stir at room temperature for 30-60 minutes. Then, cool the

mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Quenching and Extraction: Upon completion, carefully quench the reaction by pouring it into

ice-water. Extract the aqueous mixture three times with ethyl acetate.

Washing and Isolation: Combine the organic extracts and wash sequentially with water and

then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate,

filter, and remove the solvent under reduced pressure to yield the crude 4-Bromo-1-
methylpyridin-2(1H)-one.

Purification Protocols
Method 1: Purification by Flash Column Chromatography

This method is effective for separating the product from impurities of different polarities.

Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in a low-polarity eluent

(e.g., 100% hexane). Pack a chromatography column with the slurry, ensuring no air bubbles
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are trapped.

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the

eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it, and carefully

load the resulting powder onto the top of the packed column.

Elution: Begin eluting the column with a low-polarity solvent system (e.g., hexane/ethyl

acetate, 9:1). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl

acetate) to facilitate the separation.

Fraction Collection: Collect fractions in separate test tubes and analyze them by TLC using a

UV lamp for visualization.

Isolation: Combine the fractions containing the pure product and remove the solvent under

reduced pressure to obtain the purified 4-Bromo-1-methylpyridin-2(1H)-one as a solid.

Method 2: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds with minor impurities.

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable

solvent (e.g., ethanol or methanol) to just cover the solid.

Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the

solid completely dissolves. If necessary, add small, additional portions of the hot solvent until

a clear, saturated solution is obtained.

Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot gravity

filtration to remove them.

Crystallization: Remove the flask from the heat and allow it to cool slowly to room

temperature. Slow cooling promotes the formation of large, pure crystals. Once at room

temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash

the crystals with a small amount of ice-cold solvent. Allow the crystals to dry on the filter,

then transfer them to a watch glass and dry completely in a vacuum oven.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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